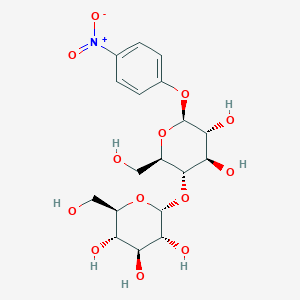

Octanoyl-D-glucopyranoside

Overview

Description

Octanoyl-D-glucopyranoside is a biomedical research product, functioning as both a substrate and inhibitor for diverse enzymes . It plays a pivotal role in comprehending glycolipid metabolism and signaling cascades, thereby facilitating investigations on diabetes, obesity, and lipid-related disorders .

Molecular Structure Analysis

Several studies have been conducted on the molecular structure of Octanoyl-D-glucopyranoside . These studies have used techniques such as molecular dynamics simulations and DFT techniques to understand the molecular structure of Octanoyl-D-glucopyranoside.Chemical Reactions Analysis

Octanoyl-D-glucopyranoside has been involved in various chemical reactions. For instance, it has been oxidized to the corresponding uronic acid using a catalyst system . More research is needed to fully understand the chemical reactions involving Octanoyl-D-glucopyranoside.Physical And Chemical Properties Analysis

A thermodynamic and fluorimetric study of Octanoyl-D-glucopyranoside has been carried out in aqueous solution at 25 °C . The study found that Octanoyl-D-glucopyranoside combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .Scientific Research Applications

Biomedical Research Product

Octanoyl-D-glucopyranoside is a biomedical research product . It functions as both a substrate and inhibitor for diverse enzymes .

Understanding Glycolipid Metabolism

It plays a pivotal role in comprehending glycolipid metabolism . This understanding is crucial in the study of various biological processes and diseases.

Signaling Cascades

Octanoyl-D-glucopyranoside is used in research to understand signaling cascades . These cascades are essential components of cellular communication and regulation.

Diabetes Research

This compound facilitates investigations on diabetes . Given the global prevalence of this disease, such research is of significant importance.

Obesity Studies

Octanoyl-D-glucopyranoside is also used in obesity research . Understanding the metabolic and molecular mechanisms of obesity can lead to the development of effective treatments.

Lipid-related Disorders

It is used in the study of lipid-related disorders . These disorders include various types of dyslipidemia, which can lead to cardiovascular diseases.

Drug Delivery Systems

Octanoyl-D-glucopyranoside is used in the development of drug delivery systems . Specifically, it is used in the creation of hybrid liposomes for drug delivery .

Surfactant in Various Industries

Long-chain alkyl glucosides such as Octanoyl-D-glucopyranoside are amphipathic non-ionic surfactants with wide-ranging applications, from cleaning products, food and cosmetic ingredients, to drug carriers and solvents for membrane proteins .

Future Directions

Mechanism of Action

Target of Action

Octanoyl-D-Glucopyranoside primarily targets the Probable cysteine desulfurase . This enzyme plays a crucial role in the removal of elemental sulfur and selenium atoms from L-cysteine, L-cystine, L-selenocysteine, and L-selenocystine to produce L-alanine .

Mode of Action

It is known to interact with its target, the probable cysteine desulfurase, and catalyze the removal of elemental sulfur and selenium atoms from certain amino acids . This interaction and the resulting changes contribute to its biological activity.

Biochemical Pathways

It is part of the class of organic compounds known as saccharolipids . These compounds have a structure where fatty acids are linked directly to a sugar backbone, forming structures that are compatible with membrane bilayers .

Pharmacokinetics

A related compound, piceid octanoate, has been reported to possess a better adme profile than resveratrol , suggesting that Octanoyl-D-Glucopyranoside might also have favorable pharmacokinetic properties.

Result of Action

It is known to be active against gram-positive bacteria, has bactericidal activity against both antibiotic-sensitive and resistant strains, and is likely to exert its primary antibacterial effect by damaging the cytoplasmic membrane .

Action Environment

The action of Octanoyl-D-Glucopyranoside can be influenced by various environmental factors. For instance, it has been shown that the compound can be synthesized in three non-aqueous reaction systems, namely organic solvents, ionic liquids, and co-solvent mixtures . This suggests that the compound’s action, efficacy, and stability can be influenced by the nature of the solvent environment.

properties

IUPAC Name |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O7/c1-2-3-4-5-6-7-10(16)21-14-13(19)12(18)11(17)9(8-15)20-14/h9,11-15,17-19H,2-8H2,1H3/t9-,11-,12+,13-,14?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWMCFSLKPQTC-GQYPCLOQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octanoyl-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)